![molecular formula C33H31BF2N4O6S B1667853 Bdy 650-X, SE CAS No. 235439-04-0](/img/structure/B1667853.png)
Bdy 650-X, SE
Overview
Description
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye used for the labeling of amines . It displays a high fluorescence quantum yield and a high extinction coefficient, and it is relatively insensitive to pH changes . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .
Synthesis Analysis
BDY 650-X, SE is supplied as an NHS ester . The NHS ester group is reactive towards primary amines, making it suitable for labeling proteins and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of BDY 650-X, SE is C33H32BF2N5O6 . The molecular weight is 643.4 g/mol . The InChIKey is CDXXFTJLAKSQSR-JXMROGBWSA-N . The structure of BDY 650-X, SE is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .Chemical Reactions Analysis
As a fluorescent dye, BDY 650-X, SE is primarily used for labeling amines . The NHS ester group in the dye reacts with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis
BDY 650-X, SE is a far-red fluorescent dye . It has an excitation maximum at approximately 646 nm and an emission maximum at approximately 660 nm . It is relatively insensitive to pH changes .Scientific Research Applications
Labeling of Amines
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye for the labeling of amines . It displays a high fluorescence quantum yield and high extinction coefficient and is relatively insensitive to pH change .
Lipid and Cell Membrane Labeling
The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . This can be particularly useful in studies involving cell structure and function.
Fluorescence Polarization Assays
BDY 650-X exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays . These assays are often used in biological research to study molecular interactions.
Two-Photon Excitation (TPE) Microscopy
The properties of BDY 650-X also make it suitable for two-photon excitation (TPE) microscopy . TPE microscopy is a fluorescence imaging technique that allows imaging of living tissue up to about one millimeter in depth.
Confocal Fluorescence
BDY 650-X, SE can be used in confocal fluorescence applications . Confocal microscopy is a technique in optical imaging which can provide sharp, clear images that are free from out-of-focus glare.
Biomolecule Conjugation
The dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, reducing the potential for interactions between the fluorophore and conjugated biomolecule . This makes it useful in various research applications where biomolecules need to be labeled or tracked.
Mechanism of Action
Target of Action
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye . Its primary targets are amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Mode of Action
BDY 650-X, SE interacts with its targets (amines) through a reactive group known as NHS ester . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The interaction results in the labeling of amines, making them visible under specific light conditions .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests it has good solubility.
Result of Action
The primary result of BDY 650-X, SE’s action is the labeling of amines . This labeling makes amines visible under specific light conditions, which can be useful in various research and diagnostic applications. For instance, the hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . It also exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
The action of BDY 650-X, SE is relatively insensitive to pH change , suggesting that it can function effectively in a variety of biological environments.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXFTJLAKSQSR-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32BF2N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bdy 650-X, SE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.